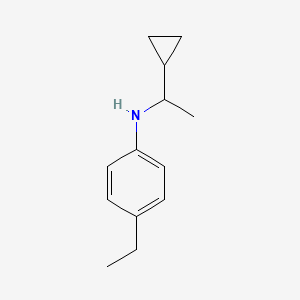

N-(1-Cyclopropylethyl)-4-ethylaniline

Description

N-(1-Cyclopropylethyl)-4-ethylaniline (molecular formula: C₁₂H₁₇N) is a cyclopropane-containing aniline derivative characterized by a cyclopropylethylamine group attached to a para-ethyl-substituted benzene ring. Its SMILES notation is CCC1=CC=C(C=C1)NCC2CC2, and its InChIKey is KPSULWYVAMOJLW-UHFFFAOYSA-N . The cyclopropane moiety introduces significant ring strain, which can enhance reactivity and influence steric and electronic properties. This compound is primarily utilized in organic synthesis and pharmaceutical research, where cyclopropane derivatives are valued for their unique structural and pharmacological profiles .

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

N-(1-cyclopropylethyl)-4-ethylaniline |

InChI |

InChI=1S/C13H19N/c1-3-11-4-8-13(9-5-11)14-10(2)12-6-7-12/h4-5,8-10,12,14H,3,6-7H2,1-2H3 |

InChI Key |

YTAYONAXAUNYGF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(C)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyclopropylethyl)-4-ethylaniline can be achieved through several methods. One common approach involves the reaction of 4-ethylaniline with a cyclopropyl halide under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 4-ethylaniline and cyclopropyl bromide.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions or the use of catalytic systems to enhance yield and reduce reaction times. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyclopropylethyl)-4-ethylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Introduction of halogen, nitro, or other functional groups onto the benzene ring.

Scientific Research Applications

Synthesis Overview

| Starting Material | Reagent | Conditions |

|---|---|---|

| 4-Ethylaniline | Cyclopropyl bromide | Basic conditions (e.g., K2CO3), DMF |

| Stirred at room temperature |

Chemistry

N-(1-Cyclopropylethyl)-4-ethylaniline serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with tailored properties.

Biology

In biological research, this compound is utilized to study interactions within biological systems due to its structural properties. It may interact with enzymes or receptors, influencing their activity and providing insights into metabolic pathways.

Industry

The compound finds applications in producing specialty chemicals and materials with unique properties. Its derivatives can be employed in various industrial processes, including the manufacture of agrochemicals and pharmaceuticals.

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.

- Cytotoxicity: Investigations have shown selective cytotoxic effects against cancer cell lines.

- Enzyme Inhibition: Potential inhibition of enzymes involved in critical metabolic processes.

Table 1: Summary of Biological Activities

Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the cyclopropyl group significantly enhanced antimicrobial potency against gram-positive bacteria.

Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, suggesting potential development into anticancer agents.

Mechanism of Action

The mechanism by which N-(1-Cyclopropylethyl)-4-ethylaniline exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can influence the compound’s binding affinity and selectivity, while the ethyl group may affect its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Aniline Ring

N-(1-Cyclopropylethyl)-4-methoxyaniline

- Structure : Differs by a methoxy (-OCH₃) group at the para position instead of ethyl (-CH₂CH₃).

- Synthesis: Synthesized via reductive amination of 1-cyclopropylethanone with p-anisidine, yielding 90% with 93% enantiomeric excess (ee) .

- Electronic Effects : The methoxy group is electron-donating, increasing electron density on the aromatic ring, which may enhance nucleophilic reactivity compared to the ethyl group in the target compound.

- ¹H-NMR Data : δ 0.21–0.31 (m, 2H, cyclopropane), δ 0.43–0.52 (m, 2H, cyclopropane), δ 0.86–0.95 (m, 1H, cyclopropane CH) .

N-[1-(2,4-Dichlorophenyl)ethyl]-4-ethylaniline

- Structure : Features a 2,4-dichlorophenyl group instead of cyclopropylethyl, with retained para-ethylaniline.

- Molecular Weight : 294.22 g/mol (vs. 175.27 g/mol for the target compound), reflecting the added chlorine atoms.

- Physicochemical Impact: Chlorine substituents increase lipophilicity and may alter solubility in polar solvents.

Heterocyclic and Amine Modifications

4-(4-(1-Cyclopropylethoxy)pyridin-2-yl)-N,N-dimethylaniline

- Structure: Combines a pyridinyl-ethoxy linker and a dimethylamino (-N(CH₃)₂) group.

- Synthesis: Prepared via coupling of 4-(5-bromopyridin-2-yl)-N,N-dimethylaniline with 1-cyclopropylethanol, yielding 55% with >10:1 selectivity.

N-[1-(4-Chlorophenyl)ethyl]-N-cyclopropylamine

- Structure : Replaces the para-ethylaniline with a 4-chlorophenyl group and simplifies the amine to cyclopropylamine.

- Molecular Weight : 195.69 g/mol, lighter than the dichloro analogue due to fewer substituents.

Key Research Findings

Synthetic Accessibility : Methoxy-substituted derivatives (e.g., N-(1-Cyclopropylethyl)-4-methoxyaniline) exhibit higher yields (90%) compared to heterocyclic analogues (55%), likely due to reduced steric and electronic complexity .

Electronic Modulation : Electron-donating groups (e.g., -OCH₃) enhance aromatic ring reactivity, while electron-withdrawing groups (e.g., -Cl) decrease it, impacting applications in catalysis or drug design .

Structural Complexity : Pyridine-containing derivatives require stringent selectivity control (>10:1), suggesting challenges in regioselective synthesis .

Biological Activity

N-(1-Cyclopropylethyl)-4-ethylaniline is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic amine characterized by the presence of a cyclopropyl group and an ethyl substituent on the aniline ring. Its molecular formula can be represented as CHN, with a molecular weight of approximately 189.25 g/mol. The unique structural features of this compound may influence its interaction with biological targets, enhancing its reactivity and binding affinity.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The cyclopropyl group introduces strain into the molecule, which may enhance its reactivity. This compound has been studied for its potential role as an inhibitor in various biochemical pathways, particularly those involving kinases and other signaling molecules.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific kinases, which are critical in various signaling pathways that regulate cell growth and proliferation.

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, potentially through the modulation of pathways involved in tumor growth.

- Neuropharmacological Effects : There is emerging evidence that this compound may affect neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases.

Case Studies

- Inhibition of MEK Pathway : A study demonstrated that this compound effectively inhibited the MEK signaling pathway, which is often upregulated in various cancers. This inhibition was linked to reduced cell proliferation in cancer cell lines .

- Selective Kinase Inhibition : Another study highlighted the compound's selectivity towards certain kinases over others, indicating a favorable profile for targeted therapy in cancer treatment .

- Neuroprotective Effects : Research on animal models indicated that this compound could protect against neurotoxicity induced by oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.